2-(4-(Pentyloxy)phenyl)acetohydrazide
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Overview
Description
2-(4-(Pentyloxy)phenyl)acetohydrazide is an organic compound belonging to the class of hydrazides. Hydrazides are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound features a pentyloxy group attached to a phenyl ring, which is further connected to an acetohydrazide moiety. The unique structure of this compound makes it a valuable compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pentyloxy)phenyl)acetohydrazide typically involves the reaction of 4-(pentyloxy)benzaldehyde with acetohydrazide. The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by evaporation of the solvent and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Pentyloxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-(Pentyloxy)phenyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its hydrazide moiety, which is known to exhibit various pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-(Pentyloxy)phenyl)acetohydrazide is largely dependent on its interaction with biological targets. The hydrazide moiety can form covalent bonds with various biomolecules, leading to inhibition or modulation of their activity. This compound may also interact with specific enzymes or receptors, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Phenoxyacetohydrazide: Similar in structure but lacks the pentyloxy group.
Cyanoacetohydrazide: Contains a cyano group instead of the pentyloxy group.
Benzohydrazide: Features a benzene ring instead of the pentyloxyphenyl group.
Uniqueness: 2-(4-(Pentyloxy)phenyl)acetohydrazide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-(4-pentoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-9-17-12-7-5-11(6-8-12)10-13(16)15-14/h5-8H,2-4,9-10,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZWTEGHWJBYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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